8-{[butyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[butyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H23ClF3NO3 and its molecular weight is 453.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.1318558 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Oxidation and Reduction: This compound can undergo oxidation reactions forming quinones and related structures. Reduction of the trifluoromethyl group can also be achieved under specific conditions.
Substitution Reactions: The presence of a halogen (chlorine) and hydroxyl group facilitates nucleophilic and electrophilic substitutions.
Common Reagents: Oxidizing agents such as potassium permanganate, reducing agents like lithium aluminium hydride, and trifluoromethylation reagents.
Major Products: The major products include quinones, various substituted aromatics, and reduced derivatives of the parent compound.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules, especially those in medicinal chemistry.
Biology and Medicine: Known for its potential as an anti-inflammatory, antioxidant, and anticancer agent due to its structural similarity to other bioactive flavonoids.
Industry: It is employed in the manufacture of pharmaceuticals, as well as in the development of new materials due to its unique chemical properties.
Mechanism of Action: The compound exerts its effects primarily through interaction with cellular targets such as enzymes and receptors. It can inhibit various enzymes by binding to their active sites, modulate receptor activity, and affect intracellular signaling pathways. These interactions can lead to anti-inflammatory, antioxidant, and anticancer activities.
Comparison with Similar Compounds: Comparing this compound to others in the flavonoid family:
Quercetin: Like 8-{[butyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, quercetin has antioxidant properties, but lacks the trifluoromethyl group, impacting its bioavailability and potency.
Rutin: Another flavonoid with strong antioxidant properties, rutin, is less effective in anti-inflammatory applications compared to our target compound.
Apigenin: Known for its anticancer properties, apigenin has a simpler structure without the butyl and ethylamino groups, leading to different pharmacokinetic properties.
This compound's unique functional groups and structural complexity offer advantages in specific therapeutic areas compared to more well-known flavonoids, making it an interesting candidate for further research and development in various fields.
Properties
IUPAC Name |
8-[[butyl(ethyl)amino]methyl]-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClF3NO3/c1-3-5-12-28(4-2)13-17-18(29)11-10-16-20(30)19(14-6-8-15(24)9-7-14)22(23(25,26)27)31-21(16)17/h6-11,29H,3-5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUOAILDUAYNGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)Cl)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.